molecular formula C7H8BrClN2 B12848560 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B12848560
M. Wt: 235.51 g/mol
InChI Key: AISOXYDTQOAGMI-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride

InChI

InChI=1S/C7H7BrN2.ClH/c8-7-4-10-2-5-1-9-3-6(5)7;/h2,4,9H,1,3H2;1H

InChI Key

AISOXYDTQOAGMI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CC(=C2CN1)Br.Cl

Origin of Product

United States

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